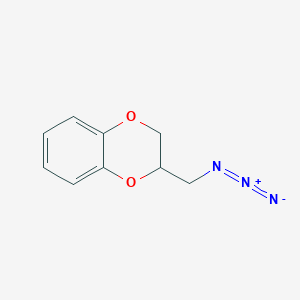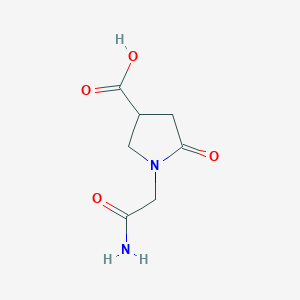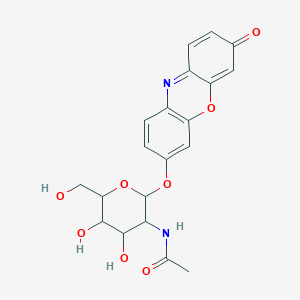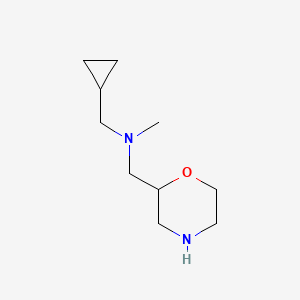
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that features an azidomethyl group attached to a dihydrobenzodioxine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine typically involves the introduction of an azidomethyl group to the dihydrobenzodioxine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion. This can be achieved by reacting the corresponding halomethyl derivative of dihydrobenzodioxine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency, given the potentially hazardous nature of azides. The process would typically include steps for the safe handling and disposal of azide reagents, as well as purification methods such as column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Trimethylphosphine and water.
Cycloaddition: Copper(I) catalysts and alkynes.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Reduction: Formation of the corresponding amine.
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine largely depends on the specific reaction it undergoes. For example, in click chemistry, the azide group reacts with an alkyne to form a triazole ring, which can then interact with various molecular targets. The azide group can also be reduced to an amine, which can participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine can be compared with other azidomethyl derivatives and dihydrobenzodioxine compounds:
Similar Compounds: 2-Azidomethyl-2-methyl-3-hydroxypropionic acid, azidomethylbenzene.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
3-(azidomethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2 |
InChI-Schlüssel |
AOQZJEWCWSLOCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC=C2O1)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)







![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)




![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
